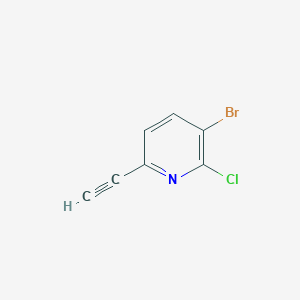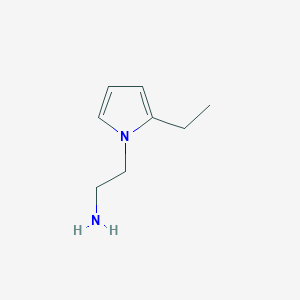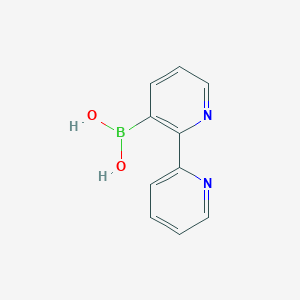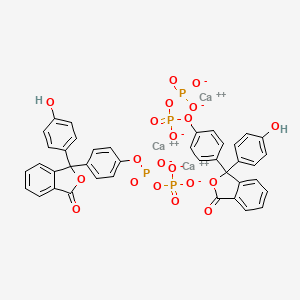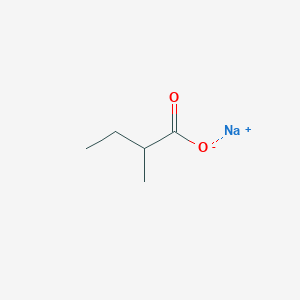
Sodium 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methylbutanoate is an organic compound that belongs to the class of carboxylate salts. It is derived from 2-methylbutanoic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-methylbutanoate can be synthesized through the neutralization of 2-methylbutanoic acid with sodium hydroxide. The reaction is as follows:
2-methylbutanoic acid+sodium hydroxide→sodium 2-methylbutanoate+water
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
On an industrial scale, this compound is produced by the same neutralization process but in larger reactors. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanoic acid.
Reduction: It can be reduced to form 2-methylbutanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: 2-methylbutanoic acid
Reduction: 2-methylbutanol
Substitution: Various substituted 2-methylbutanoates depending on the nucleophile used.
Scientific Research Applications
Sodium 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which sodium 2-methylbutanoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and metabolic pathways, influencing biochemical reactions. The sodium ion can also play a role in cellular processes by affecting ion channels and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Sodium butanoate
- Sodium 2-methylpropanoate
- Sodium 3-methylbutanoate
Uniqueness
Sodium 2-methylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched chain differentiates it from other straight-chain carboxylate salts, leading to unique reactivity and applications.
Properties
Molecular Formula |
C5H9NaO2 |
|---|---|
Molecular Weight |
124.11 g/mol |
IUPAC Name |
sodium;2-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-3-4(2)5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
WBSVNMZZKXXOGB-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



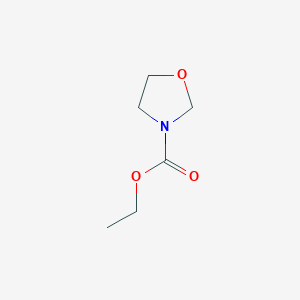

![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
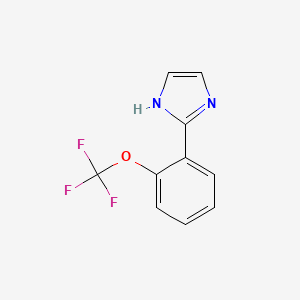
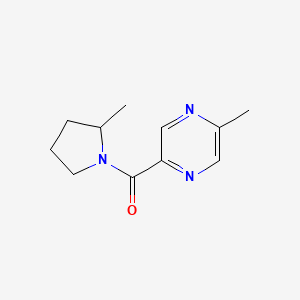
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)

